molecular formula C10H8N2O B14179650 [Hydroxy(phenyl)methyl]propanedinitrile CAS No. 855660-53-6

[Hydroxy(phenyl)methyl]propanedinitrile

Cat. No.: B14179650
CAS No.: 855660-53-6
M. Wt: 172.18 g/mol
InChI Key: DEGGDWGXACKQEM-UHFFFAOYSA-N
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Description

[Hydroxy(phenyl)methyl]propanedinitrile is an organic compound with a unique structure that includes a hydroxy group, a phenyl group, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Hydroxy(phenyl)methyl]propanedinitrile typically involves the reaction of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .

Chemical Reactions Analysis

Types of Reactions

[Hydroxy(phenyl)methyl]propanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Hydroxy(phenyl)methyl]propanedinitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Hydroxy(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Hydroxy(phenyl)methyl]propanedinitrile is unique due to its combination of a hydroxy group, a phenyl group, and two nitrile groups.

Properties

IUPAC Name

2-[hydroxy(phenyl)methyl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-6-9(7-12)10(13)8-4-2-1-3-5-8/h1-5,9-10,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGGDWGXACKQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40826923
Record name [Hydroxy(phenyl)methyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855660-53-6
Record name [Hydroxy(phenyl)methyl]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40826923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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